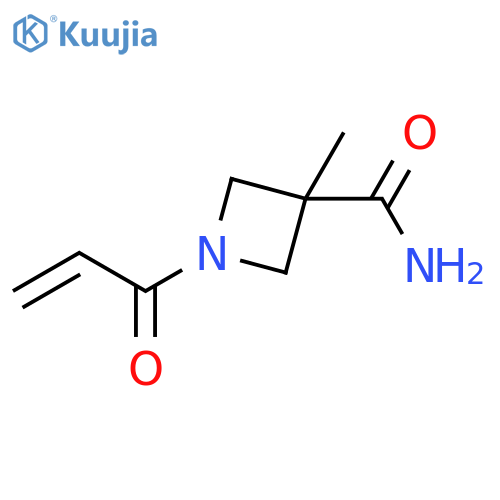

Cas no 2190140-92-0 (3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide)

3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide

-

- インチ: 1S/C8H12N2O2/c1-3-6(11)10-4-8(2,5-10)7(9)12/h3H,1,4-5H2,2H3,(H2,9,12)

- InChIKey: GVBBUGUPTQMCOT-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C=C)CC(C)(C(N)=O)C1

じっけんとくせい

- 密度みつど: 1.186±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 421.7±25.0 °C(Predicted)

- 酸性度係数(pKa): 15.82±0.20(Predicted)

3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6702039-0.1g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 0.1g |

$804.0 | 2025-03-13 | |

| Enamine | EN300-6702039-2.5g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 2.5g |

$1791.0 | 2025-03-13 | |

| Enamine | EN300-6702039-0.25g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 0.25g |

$840.0 | 2025-03-13 | |

| Enamine | EN300-6702039-10.0g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 10.0g |

$3929.0 | 2025-03-13 | |

| Enamine | EN300-6702039-5.0g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 5.0g |

$2650.0 | 2025-03-13 | |

| Enamine | EN300-6702039-1.0g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 1.0g |

$914.0 | 2025-03-13 | |

| Enamine | EN300-6702039-0.05g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 0.05g |

$768.0 | 2025-03-13 | |

| Enamine | EN300-6702039-0.5g |

3-methyl-1-(prop-2-enoyl)azetidine-3-carboxamide |

2190140-92-0 | 95.0% | 0.5g |

$877.0 | 2025-03-13 |

3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

9. Back matter

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamideに関する追加情報

Research Brief on 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide (CAS: 2190140-92-0)

The compound 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide (CAS: 2190140-92-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide as a versatile intermediate in the synthesis of novel bioactive compounds. Its azetidine core, coupled with the acrylamide moiety, provides a scaffold for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have successfully employed this compound in the development of protease inhibitors and kinase modulators, demonstrating its broad applicability in targeting key enzymatic pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, the compound was utilized as a precursor for the synthesis of covalent inhibitors targeting Bruton's tyrosine kinase (BTK). The acrylamide group facilitated the formation of a covalent bond with the active-site cysteine residue, leading to irreversible inhibition of BTK. This approach has shown promise in preclinical models of autoimmune diseases and B-cell malignancies, underscoring the therapeutic potential of derivatives based on 2190140-92-0.

Another area of active investigation is the compound's role in polymer chemistry. Due to its unsaturated acrylamide functionality, 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide can participate in radical polymerization reactions, forming biocompatible polymers with potential applications in drug delivery systems. Recent work published in Biomaterials Science has demonstrated the utility of these polymers in creating pH-responsive nanocarriers for targeted cancer therapy.

From a safety and pharmacokinetics perspective, preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that the compound exhibits favorable metabolic stability and moderate bioavailability when administered orally in animal models. However, further optimization may be required to improve its drug-like properties for clinical translation. Toxicological assessments are currently underway to evaluate its safety profile.

Looking ahead, the unique structural features of 3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide position it as a promising scaffold for the development of next-generation therapeutics. Ongoing research is exploring its application in targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and as a warhead in covalent drug discovery. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important focus of chemical biology research in the coming years.

2190140-92-0 (3-Methyl-1-(1-oxo-2-propen-1-yl)-3-azetidinecarboxamide) 関連製品

- 1314130-74-9(7-Ethylnaphthalen-2-ol)

- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)

- 106983-32-8(N-(2-oxooxolan-3-yl)nonanamide)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)

- 458532-86-0(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)

- 898765-01-0([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)

- 34210-10-1(Prostaglandin E2-d4)